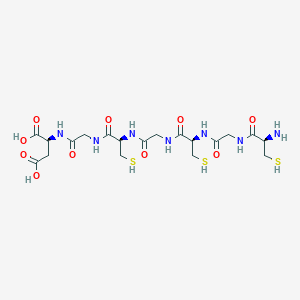
L-Cysteinylglycyl-L-cysteinylglycyl-L-cysteinylglycyl-L-aspartic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Cysteinylglycyl-L-cysteinylglycyl-L-cysteinylglycyl-L-aspartic acid is a complex peptide composed of multiple amino acids, including cysteine, glycine, and aspartic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinylglycyl-L-cysteinylglycyl-L-cysteinylglycyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid is coupled to the amino group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter, genes encoding the peptide sequence are inserted into microorganisms, which then produce the peptide through fermentation. This method can be more cost-effective and scalable for large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
L-Cysteinylglycyl-L-cysteinylglycyl-L-cysteinylglycyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters are often used for amine coupling reactions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of modified peptides with various functional groups.
Applications De Recherche Scientifique
L-Cysteinylglycyl-L-cysteinylglycyl-L-cysteinylglycyl-L-aspartic acid has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and disulfide bond formation.
Medicine: Potential therapeutic applications due to its ability to form stable structures and interact with biological molecules.
Industry: Used in the development of biosensors and as a component in various biochemical assays.
Mécanisme D'action
The mechanism of action of L-Cysteinylglycyl-L-cysteinylglycyl-L-cysteinylglycyl-L-aspartic acid involves its ability to form stable secondary and tertiary structures through disulfide bonds. These structures can interact with specific molecular targets, such as enzymes or receptors, modulating their activity. The pathways involved may include redox reactions and protein-protein interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Cysteinylglycyl-L-cysteine: A shorter peptide with similar disulfide bonding capabilities.
L-Cysteinylglycyl-L-aspartic acid: Another peptide with potential biological activity.
L-Cysteine: A single amino acid with significant roles in protein structure and function.
Uniqueness
L-Cysteinylglycyl-L-cysteinylglycyl-L-cysteinylglycyl-L-aspartic acid is unique due to its extended peptide chain and multiple cysteine residues, allowing for complex disulfide bonding patterns. This complexity provides enhanced stability and specificity in its interactions, making it a valuable tool in various scientific and industrial applications.
Propriétés
Numéro CAS |
918412-64-3 |
|---|---|
Formule moléculaire |
C19H31N7O10S3 |
Poids moléculaire |
613.7 g/mol |
Nom IUPAC |
(2S)-2-[[2-[[(2R)-2-[[2-[[(2R)-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C19H31N7O10S3/c20-8(5-37)16(32)21-2-13(28)25-10(6-38)18(34)23-4-14(29)26-11(7-39)17(33)22-3-12(27)24-9(19(35)36)1-15(30)31/h8-11,37-39H,1-7,20H2,(H,21,32)(H,22,33)(H,23,34)(H,24,27)(H,25,28)(H,26,29)(H,30,31)(H,35,36)/t8-,9-,10-,11-/m0/s1 |
Clé InChI |
MADGQNBJZQTMFF-NAKRPEOUSA-N |
SMILES isomérique |
C([C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CS)N)C(=O)O |
SMILES canonique |
C(C(C(=O)O)NC(=O)CNC(=O)C(CS)NC(=O)CNC(=O)C(CS)NC(=O)CNC(=O)C(CS)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


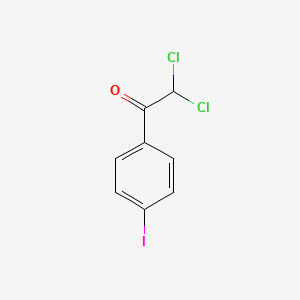
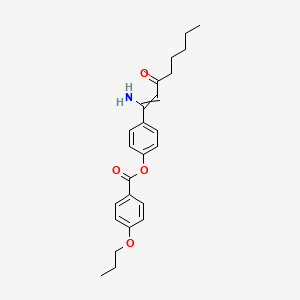

![N-[2-(3,4-Dimethoxyphenyl)ethenyl]benzamide](/img/structure/B14200691.png)
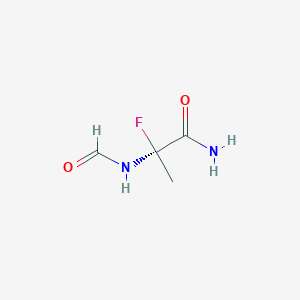
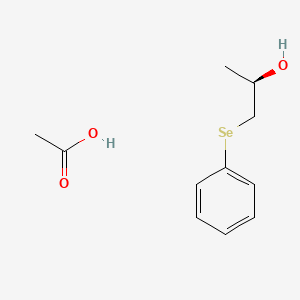
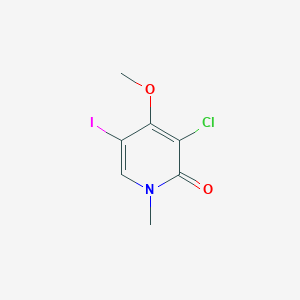
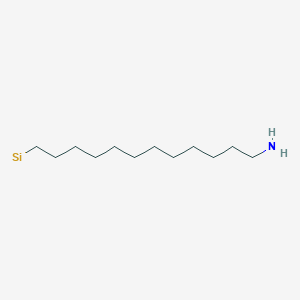
![4-[2-(8-Oxoquinolin-4(8H)-ylidene)hydrazinyl]phenyl 2-methylprop-2-enoate](/img/structure/B14200719.png)
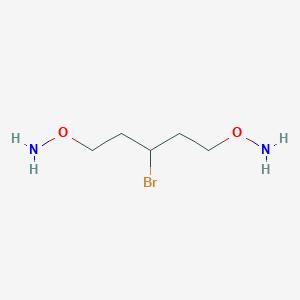
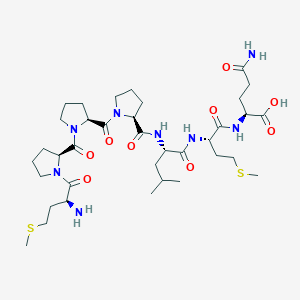

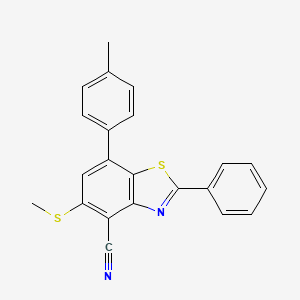
![2-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]ethan-1-ol](/img/structure/B14200741.png)
